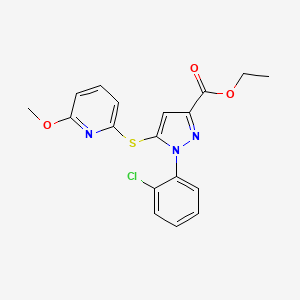
ethyl 1-(2-chlorophenyl)-5-(6-methoxypyridin-2-yl)sulfanylpyrazole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-(2-chlorophenyl)-5-[(6-methoxypyridin-2-yl)thio]-1H-pyrazole-3-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring, a chlorophenyl group, and a methoxypyridinyl thioether moiety. Its distinct chemical properties make it a valuable subject for studies in organic synthesis, medicinal chemistry, and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(2-chlorophenyl)-5-(6-methoxypyridin-2-yl)sulfanylpyrazole-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with β-diketones under acidic or basic conditions to form the pyrazole ring.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via electrophilic aromatic substitution reactions, often using chlorobenzene derivatives and suitable catalysts.
Thioether Formation: The methoxypyridinyl thioether moiety is formed by reacting the pyrazole derivative with 6-methoxypyridin-2-thiol in the presence of a base such as sodium hydride or potassium carbonate.
Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
Ethyl 1-(2-chlorophenyl)-5-[(6-methoxypyridin-2-yl)thio]-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in the reduction of the nitro or carbonyl groups.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Amines, thiols, sodium hydride (NaH), potassium carbonate (K₂CO₃)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Amino derivatives, thioethers
科学的研究の応用
Ethyl 1-(2-chlorophenyl)-5-[(6-methoxypyridin-2-yl)thio]-1H-pyrazole-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: Studied for its interactions with biological macromolecules, including proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of ethyl 1-(2-chlorophenyl)-5-(6-methoxypyridin-2-yl)sulfanylpyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Ethyl 1-(2-chlorophenyl)-5-[(6-methoxypyridin-2-yl)thio]-1H-pyrazole-3-carboxylate can be compared with other similar compounds, such as:
1-(2-chlorophenyl)-3-(6-methoxypyridin-2-yl)thiourea: Similar structure but with a thiourea moiety instead of a pyrazole ring.
2-chloro-5-(6-methoxypyridin-2-yl)thio-1H-pyrrole-3-carboxylate: Contains a pyrrole ring instead of a pyrazole ring.
Ethyl 1-(2-chlorophenyl)-5-(pyridin-2-yl)thio-1H-pyrazole-3-carboxylate: Lacks the methoxy group on the pyridine ring.
These comparisons highlight the uniqueness of ethyl 1-(2-chlorophenyl)-5-(6-methoxypyridin-2-yl)sulfanylpyrazole-3-carboxylate in terms of its specific functional groups and their influence on its chemical and biological properties.
特性
分子式 |
C18H16ClN3O3S |
|---|---|
分子量 |
389.9 g/mol |
IUPAC名 |
ethyl 1-(2-chlorophenyl)-5-(6-methoxypyridin-2-yl)sulfanylpyrazole-3-carboxylate |
InChI |
InChI=1S/C18H16ClN3O3S/c1-3-25-18(23)13-11-17(26-16-10-6-9-15(20-16)24-2)22(21-13)14-8-5-4-7-12(14)19/h4-11H,3H2,1-2H3 |
InChIキー |
PHHNPZJCFSOBLK-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=NN(C(=C1)SC2=CC=CC(=N2)OC)C3=CC=CC=C3Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















